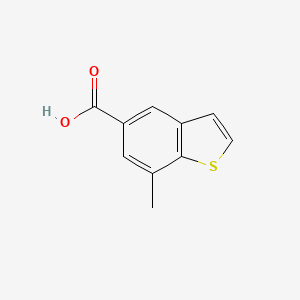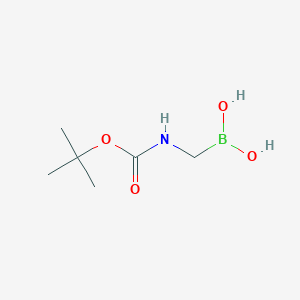
(((tert-Butoxycarbonyl)amino)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(tert-butoxy)carbonyl]amino}methyl)boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound particularly useful in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid typically involves the reaction of a Boc-protected amine with a boronic acid derivative. One common method is the reaction of tert-butoxycarbonyl-protected amino acids with boronic acid reagents under mild conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (DEC) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid involves scalable synthetic routes that ensure high yield and purity. The process typically includes the use of automated peptide synthesizers and large-scale reactors to handle the reagents and reaction conditions efficiently. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted amino boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It serves as a key intermediate in the synthesis of complex molecules and is used in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Biology: In biological research, this compound is used for the synthesis of peptide-based inhibitors and probes. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, making it valuable in the study of enzyme mechanisms and protein interactions .
Medicine: Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug design and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities, such as enhanced mechanical strength or improved thermal stability .
Mécanisme D'action
The mechanism of action of ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in various biochemical processes, including enzyme inhibition and signal transduction .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Signal Transduction: It can modulate signaling pathways by interacting with key proteins and altering their activity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the Boc-protected amino group.
Methylboronic Acid: A simpler boronic acid derivative without the amino group.
Borinic Acid Derivatives: Contain two C-B bonds and exhibit different reactivity compared to boronic acids
Uniqueness: ({[(tert-butoxy)carbonyl]amino}methyl)boronic acid is unique due to the presence of both a boronic acid group and a Boc-protected amino group. This dual functionality allows for versatile applications in synthetic chemistry, biological research, and industrial processes. The Boc group provides selective protection, enabling controlled reactions and functionalization .
Propriétés
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino]methylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO4/c1-6(2,3)12-5(9)8-4-7(10)11/h10-11H,4H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCELIFIRLIHLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
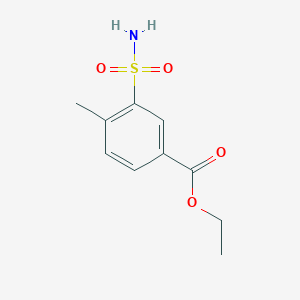
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
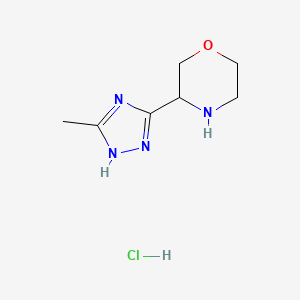
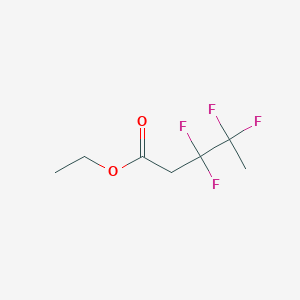
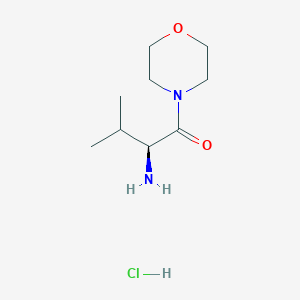
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
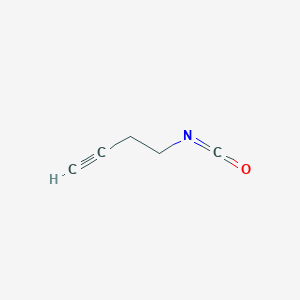
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
